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(E)-1,3-dibromobut-2-ene

Cat. No.: B12093020
M. Wt: 213.90 g/mol
InChI Key: CXCKBPHWDONPBF-DUXPYHPUSA-N
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Description

(E)-1,3-Dibromobut-2-ene (CAS No: 86365-83-5) is an organic compound with the molecular formula C4H6Br2 and a molecular weight of 213.90 g/mol . It is a brominated alkene of interest in synthetic organic and medicinal chemistry research. This compound is primarily utilized as a chemical intermediate and building block for synthesizing more complex molecules . While specific mechanistic studies on this compound are not extensively documented, its structure suggests potential utility in nucleophilic substitution and elimination reactions, analogous to other dibromo alkenes . For instance, related compounds like (E)-1,4-dibromobut-2-ene have been employed in research to synthesize potential pharmaceutical agents, such as cholinesterase inhibitors investigated for Alzheimer's disease . This compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. This product should be handled by qualified professionals in a laboratory setting, using appropriate safety practices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Br2 B12093020 (E)-1,3-dibromobut-2-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6Br2

Molecular Weight

213.90 g/mol

IUPAC Name

(E)-1,3-dibromobut-2-ene

InChI

InChI=1S/C4H6Br2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+

InChI Key

CXCKBPHWDONPBF-DUXPYHPUSA-N

Isomeric SMILES

C/C(=C\CBr)/Br

Canonical SMILES

CC(=CCBr)Br

Origin of Product

United States

Synthetic Strategies and Methodological Considerations for Brominated Butenes

Direct Bromination Approaches and Their Stereoselectivity

Direct bromination of unsaturated hydrocarbons is a primary method for introducing bromine atoms into a molecule. The stereoselectivity and regioselectivity of these reactions are critical considerations for obtaining specific isomers of brominated butenes.

Electrophilic Bromination of Alkenes: Principles of Anti-Addition and Stereospecificity

The reaction of alkenes with bromine (Br₂) is a classic example of electrophilic addition. libretexts.org This process is initiated by the polarization of the bromine molecule as it approaches the electron-rich pi (π) bond of the alkene. libretexts.orgchemguide.net This induced dipole allows one bromine atom to act as an electrophile, accepting a pair of electrons from the double bond. youtube.com

A key feature of this reaction is its stereospecificity, which is explained by the formation of a cyclic bromonium ion intermediate. libretexts.orgchemguide.net In this intermediate, a bromine atom is bonded to both carbons of the original double bond, preventing free rotation around the carbon-carbon single bond. ladykeanecollege.edu.in The subsequent step involves the nucleophilic attack of a bromide ion (Br⁻) on one of the carbons of the bromonium ion. libretexts.orgchemguide.net This attack occurs from the side opposite to the bridging bromine atom, resulting in anti-addition of the two bromine atoms across the double bond. ladykeanecollege.edu.inlibretexts.org

This anti-addition mechanism dictates the stereochemical outcome of the reaction. For instance, the bromination of a Z-alkene will yield a different diastereomer than the bromination of the corresponding E-alkene. chemtube3d.com This stereospecificity is a powerful tool in organic synthesis, allowing for the controlled formation of specific stereoisomers. youtube.com

Table 1: Stereochemical Outcome of Bromination of Alkenes

Starting AlkeneProduct(s)Stereochemistry of Addition
(E)-2-Butene(2R,3S)-2,3-dibromobutane (meso)Anti
(Z)-2-ButeneRacemic mixture of (2S,3S)- and (2R,3R)-2,3-dibromobutaneAnti

This table illustrates the stereospecific nature of electrophilic bromination, where the geometry of the starting alkene determines the stereochemistry of the resulting dibromide. libretexts.org

Regiochemical Control in Bromination of Conjugated Dienes Leading to Dibromobutenes

When the substrate for bromination is a conjugated diene, such as 1,3-butadiene (B125203), the reaction can yield a mixture of products due to the presence of a resonance-stabilized allylic carbocation intermediate. libretexts.org The initial electrophilic attack of a bromine atom can lead to either a 1,2-addition product or a 1,4-addition product. libretexts.org

The distribution of 1,2- and 1,4-addition products in the bromination of 1,3-butadiene is a classic example of kinetic versus thermodynamic control. pressbooks.pubwikipedia.org

Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the product that is formed faster will predominate. stackexchange.comyoutube.com The 1,2-addition product, 3,4-dibromo-1-butene, is typically the kinetic product because the activation energy for its formation is lower. youtube.comyoutube.com This is often attributed to the proximity of the bromide ion to the adjacent carbon in the allylic carbocation intermediate.

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, and the most stable product will be favored. pressbooks.pubstackexchange.com The 1,4-addition product, (E)-1,4-dibromo-2-butene, is generally the more stable isomer due to the presence of a more substituted internal double bond and is therefore the thermodynamic product. stackexchange.comyoutube.com At elevated temperatures, the initially formed kinetic product can revert to the allylic carbocation intermediate, allowing for the eventual formation of the more stable thermodynamic product. pressbooks.pub

Table 2: Product Distribution in the Bromination of 1,3-Butadiene

TemperatureMajor ProductMinor ProductType of Control
Low Temperature (e.g., -15 °C)3,4-Dibromo-1-butene (1,2-adduct)1,4-Dibromo-2-butene (B147587) (1,4-adduct)Kinetic
High Temperature (e.g., 40 °C)1,4-Dibromo-2-butene (1,4-adduct)3,4-Dibromo-1-butene (1,2-adduct)Thermodynamic

This table demonstrates how temperature influences the product ratio in the electrophilic addition of bromine to 1,3-butadiene, highlighting the principles of kinetic and thermodynamic control.

Allylic Bromination Reactions

Allylic bromination offers an alternative strategy for the synthesis of brominated butenes, specifically targeting the C-H bonds on carbons adjacent to a double bond.

Selective C-H Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a highly selective reagent for the bromination of allylic positions. libretexts.orgchadsprep.com This reaction, often initiated by light or a radical initiator, proceeds through a free radical chain mechanism. libretexts.orgorganic-chemistry.org A key advantage of using NBS is that it provides a low, constant concentration of bromine in the reaction mixture, which minimizes the competing electrophilic addition of bromine to the double bond. libretexts.orgorganic-chemistry.org

The mechanism involves the following key steps:

Initiation: Homolytic cleavage of the N-Br bond in NBS or a trace amount of Br₂ generates a bromine radical. chemistrysteps.com

Propagation: The bromine radical abstracts an allylic hydrogen atom, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). libretexts.orgchemistrysteps.com This allylic radical can then react with a molecule of Br₂ to form the allylic bromide and a new bromine radical, which continues the chain reaction. chemistrysteps.com The Br₂ is generated in situ from the reaction of NBS with the HBr produced. chadsprep.comorganic-chemistry.org

The regioselectivity of allylic bromination with NBS is determined by the stability of the resulting allylic radical intermediate. chadsprep.com

Emerging Reagents for Allylic Bromination (e.g., Selenium Dibromide)

While NBS is a well-established reagent, research continues into new methods for allylic bromination. Selenium dibromide (SeBr₂) has emerged as a reagent capable of selective allylic bromination. bohrium.comresearchgate.net For instance, selenium dibromide has been shown to selectively brominate certain complex molecules at the allylic position. bohrium.comresearchgate.netglobalauthorid.com The development of such reagents is driven by the need for milder reaction conditions, higher selectivity, and broader functional group tolerance. researchgate.net The chemistry of selenium dihalides, including their use in the synthesis of organoselenium compounds, is an active area of research. nih.govnih.gov

Synthesis through Elimination Reactions

Elimination reactions provide a powerful tool for the introduction of unsaturation into a molecule. For the synthesis of (E)-1,3-dibromobut-2-ene, this can be achieved through stereoselective dehydrohalogenation of a suitable saturated precursor or by the bromination of an acetylenic compound, which technically involves an addition followed by the concept of forming the double bond.

The synthesis of specific alkene stereoisomers via elimination reactions is highly dependent on the stereochemistry of the starting material and the reaction conditions. The E2 mechanism, in particular, requires an anti-periplanar arrangement of the departing hydrogen and leaving group. libretexts.org This requirement dictates the geometry of the resulting double bond.

For the formation of this compound, a potential saturated precursor would be 1,2,3-tribromobutane (B13810187). nih.gov A controlled, single dehydrobromination at the C2 and C3 positions would be required. The selection of a suitable base and reaction conditions is critical to favor the desired E2 elimination pathway and achieve stereoselectivity. For instance, in the dehydrohalogenation of 2-bromo-3-phenylbutane, the anti-coplanar arrangement of the hydrogen and bromine in the staggered conformation leads specifically to the E isomer of the product. libretexts.org Similarly, the dehydrohalogenation of 1,2,4-tribromobutane (B1582172) can be directed towards a specific isomer by careful selection of the base; bulky bases tend to promote anti-periplanar elimination. While specific documented examples for the direct synthesis of this compound from 1,2,3-tribromobutane are not prevalent in the searched literature, the principles of stereoselective E2 reactions form the theoretical basis for such a transformation. libretexts.orgmasterorganicchemistry.com

The reaction would proceed as follows:

Reaction Scheme: Dehydrobromination of 1,2,3-Tribromobutane

      Br   Br
      |    |
CH3 - CH - CH - CH2Br   +   Base   ->   CH3 - C(Br) = CH - CH2Br   +   H-Base+   +   Br-
 (1,2,3-Tribromobutane)                 (this compound)

This generalized scheme illustrates the target transformation. The actual stereochemical outcome would depend on the specific diastereomer of the precursor and the reaction conditions.

A well-established method for forming (E)-dihaloalkenes is the electrophilic addition of halogens to alkynes. The reaction typically proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the triple bond, leading to the (E)-isomer.

A notable example is the synthesis of (E)-2,3-dibromo-2-butene-1,4-diol from 2-butyne-1,4-diol. In this process, an aqueous solution of the acetylenic diol is treated with a source of bromine, generated in situ from a bromide and a bromate (B103136) salt in the presence of acid. This method provides the desired (E)-stereoisomer with high selectivity and good yield. slideshare.net A similar principle is applied in the stereoselective synthesis of (E)-2,3-dibromobut-2-enoic acid from tetrolic acid, where direct addition of bromine at low temperatures yields the (E)-product. alrasheedcol.edu.iq These reactions underscore the utility of alkyne bromination as a reliable strategy for accessing (E)-2,3-disubstituted butene systems.

Acetylenic PrecursorReagentsProductYield (%)Reference
2-Butyne-1,4-diolSodium Bromide, Sodium Bromate, Sulfuric Acid(E)-2,3-dibromo-2-butene-1,4-diol67 slideshare.net
Tetrolic AcidBromine, Methanol(E)-2,3-dibromobut-2-enoic acid76 alrasheedcol.edu.iq

Stereoselective Dehydrohalogenation from Saturated Precursors

Transformations from Other Substituted Butenes

This compound can be conceptualized as being formed from other substituted butenes, most notably via transformations of its isomer, (E)-1,4-dibromobut-2-ene. This commercially available starting material is a versatile precursor for introducing functionality at the C1 and C4 positions.

Nucleophilic substitution reactions on (E)-1,4-dibromobut-2-ene can lead to a variety of derivatives. For example, reaction with one equivalent of sodium azide (B81097) in DMF results in the monosubstituted product, (E)-1-azido-4-bromobut-2-ene. masterorganicchemistry.com This transformation highlights the ability to selectively replace one of the bromine atoms, yielding a new substituted butene that retains the (E)-alkene geometry. Similarly, reacting (E)-1,4-dibromobut-2-ene with potassium phthalimide (B116566) can yield (E)-1-bromo-4-phthalimidobut-2-ene, another key intermediate for further synthesis. scientificlabs.ie

Another important transformation is the SN2′ reaction, where a nucleophile attacks the double bond, inducing a rearrangement. For instance, the reaction of 1,4-dibromo-2-butene with alkyl Grignard reagents in the presence of a copper(I) iodide catalyst proceeds with high selectivity for the SN2′ product, yielding 3-alkyl-4-bromo-1-butenes. While this does not directly produce this compound, it demonstrates a key reactivity pattern of substituted butenes that leads to regioisomeric products.

Starting MaterialReagent(s)Reaction TypeProductReference
(E)-1,4-dibromobut-2-eneSodium Azide (NaN₃)Nucleophilic Substitution(E)-1-azido-4-bromobut-2-ene masterorganicchemistry.com
(E)-1,4-dibromobut-2-enePotassium PhthalimideNucleophilic Substitution(E)-1-bromo-4-phthalimidobut-2-ene scientificlabs.ie
1,4-dibromo-2-buteneBenzylmagnesium bromide, CuISN2′ Substitution3-benzyl-4-bromo-1-butene

Mechanistic Investigations of Allylic Bromide Reactivity

Role of Carbocationic Intermediates in Addition and Substitution

Carbocationic intermediates are central to understanding many reactions involving allylic systems, particularly in electrophilic addition and certain nucleophilic substitution reactions. The electrophilic addition of reagents like hydrogen halides (HX) or halogens (X₂) to conjugated dienes, such as 1,3-butadiene (B125203), provides a clear illustration of the formation and subsequent reaction of allylic carbocations, leading to products structurally related to 1,3-dibromobut-2-ene.

When a conjugated diene like 1,3-butadiene reacts with an electrophile such as H⁺ (from HBr), the electrophile adds to a terminal carbon, forming a carbocation. The resulting intermediate is an allylic carbocation, which is stabilized by resonance. The positive charge is not localized on a single carbon but is delocalized across the C1 and C3 carbons of the original diene system.

This delocalization significantly stabilizes the carbocation. Allylic carbocations are more stable than their non-allylic counterparts (e.g., secondary allylic vs. secondary alkyl). The stability of carbocations generally follows the order: tertiary > secondary > primary. Due to resonance, allylic carbocations gain additional stability, making them more readily formed intermediates in chemical reactions.

Factors that Stabilize Carbocations:

Inductive Effects: Alkyl groups adjacent to the positively charged carbon donate electron density, stabilizing the carbocation.

Hyperconjugation: The interaction of filled C-H or C-C sigma bonds with the empty p-orbital of the carbocation helps to disperse the positive charge.

Resonance: Delocalization of the positive charge over an adjacent pi-system, as seen in allylic and benzylic carbocations, is a powerful stabilizing factor.

The resonance-stabilized nature of the allylic carbocation intermediate is the root cause of allylic rearrangements and the observed regioselectivity in addition reactions. Because the positive charge is shared between two carbons, an incoming nucleophile (e.g., Br⁻) can attack at either site. This results in a mixture of products.

For instance, the addition of one equivalent of HBr to 1,3-butadiene yields two primary products:

1,2-Addition Product: 3-bromo-1-butene, where H⁺ adds to C1 and Br⁻ adds to C2.

1,4-Addition Product: 1-bromo-2-butene, where H⁺ adds to C1 and Br⁻ adds to C4, causing the double bond to shift.

This phenomenon is known as an allylic shift and is common in reactions involving allylic intermediates. The ratio of these products can be influenced by reaction conditions such as temperature and solvent, reflecting a competition between kinetic and thermodynamic control. Similarly, the addition of Br₂ to 1,3-butadiene gives a mixture of 3,4-dibromo-1-butene (1,2-adduct) and 1,4-dibromo-2-butene (B147587) (1,4-adduct).

Product Distribution in the Electrophilic Addition of HBr to 1,3-Butadiene,
Reaction TypeProduct NameStructureTypical Yield
1,2-Addition3-bromo-1-buteneCH₂(Br)CH=CHCH₃~70%
1,4-Addition1-bromo-2-buteneCH₃CH(Br)CH=CH₂~30%

Formation and Stability of Allyl Carbocations

Free Radical Mechanisms in Bromination Reactions

Free radical reactions provide an alternative pathway for the halogenation of allylic systems. This type of reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. Allylic bromination is particularly efficient because it involves the formation of a resonance-stabilized allylic radical.

The process is typically initiated by heat or UV light, which causes the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). In the propagation phase, a bromine radical abstracts a hydrogen atom from an allylic position of the substrate. This step is highly selective for the allylic position due to the lower bond dissociation energy of an allylic C-H bond compared to other types of C-H bonds.

Representative C-H Bond Dissociation Energies
Bond TypeBond Dissociation Energy (kcal/mol)
Primary (R-CH₃)~98
Vinylic (C=C-H)~111
Allylic (C=C-C-H)~88

The resulting allylic radical is stabilized by resonance, with the unpaired electron delocalized over two carbons. This radical then reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain. If the allylic radical is unsymmetrical, a mixture of regioisomeric products can be formed.

A common reagent used for selective allylic bromination is N-bromosuccinimide (NBS). NBS serves as a source of a low, constant concentration of Br₂, which is generated in situ by the reaction of NBS with HBr produced during the propagation step. This low concentration of Br₂ favors the radical substitution pathway over competing electrophilic addition to the double bond.

Stereochemical Pathways in Nucleophilic Substitutions on Allylic Systems

Nucleophilic substitution reactions on allylic systems like (E)-1,3-dibromobut-2-ene can follow several stereochemical pathways. The specific mechanism, such as Sₙ2' or Sₙ1', influences the stereochemistry of the product.

In an Sₙ2' reaction , a nucleophile attacks the carbon at the end of the double bond (the γ-carbon) in a concerted step, displacing the leaving group from the allylic carbon (the α-carbon) and causing the double bond to shift. This is a bimolecular process that can lead to allylic rearrangement.

Alternatively, the reaction can proceed through a carbocation intermediate, in a mechanism with Sₙ1' character. In this case, the leaving group departs first to form a resonance-stabilized allylic carbocation. The nucleophile can then attack either of the electron-deficient carbons, leading to a mixture of substitution products with and without rearrangement.

The stereochemical outcome is highly dependent on the substrate, nucleophile, solvent, and any catalysts used. For example, some substitutions on chiral allylic systems have been shown to proceed via a highly associative Sₙ2-like pathway, resulting in an inversion of the stereochemical configuration at the reaction center. Furthermore, the use of transition metal catalysts, such as copper, can direct the reaction towards specific mechanistic pathways (e.g., Sₙ2 vs. Sₙ2'), thereby controlling the regioselectivity and stereoselectivity of the allylic substitution.

Reaction Kinetics and Solvent Effects on Brominated Butenes

The distribution of products in reactions involving allylic intermediates can often be explained by considering reaction kinetics and thermodynamics. In the electrophilic addition of bromine to 1,3-butadiene, the 1,2-adduct is typically the kinetically controlled product (formed faster, especially at low temperatures), while the more stable 1,4-adduct is the thermodynamically controlled product (favored under equilibrium conditions, often at higher temperatures).

Solvent polarity also plays a crucial role. For the bromination of 1,3-butadiene, an increase in solvent polarity tends to increase the yield of the 1,4-addition product. This is because polar solvents can better stabilize the more charge-dispersed transition state leading to the 1,4-adduct. In some cases, polar solvents can also influence the stereochemical pathway of addition reactions.

Influence of Solvent Polarity on Product Ratio in the Bromination of 1,3-Butadiene (Illustrative)
SolventRelative PolarityApproximate % 1,4-Adduct
HexaneLowLow
DichloromethaneMediumIntermediate
AcetonitrileHighHigh

While specific kinetic data for this compound are not widely reported, the principles derived from closely related systems like 1,3-butadiene are directly applicable. The rates and outcomes of its reactions will be similarly influenced by temperature, which dictates kinetic versus thermodynamic control, and by the solvent's ability to stabilize charged intermediates or transition states.

Chemical Transformations and Reactivity Profiles of Brominated Alkenes with Allylic Features

Nucleophilic Substitution Reactions of Allylic Bromides

Nucleophilic substitution is a fundamental reaction class for alkyl halides, where an electron-rich nucleophile replaces a leaving group, in this case, a bromide ion. ncert.nic.in In (E)-1,3-dibromobut-2-ene, the allylic position of the bromine atoms facilitates these reactions.

This compound and its isomers are reactive towards a range of nucleophiles. evitachem.com The bromine atoms can be substituted by nucleophiles such as amines and alcohols. evitachem.com While general reactivity is noted, specific studies have detailed the interaction with more complex nucleophiles.

In copper-catalyzed reactions, β,β-diboryl acrylates can act as nucleophiles. The reaction with the isomeric (E)-1,4-dibromobut-2-ene proceeds via an SN2' mechanism, where the nucleophile attacks the γ-position relative to the leaving group. acs.orgacs.org This coupling exclusively yields the γ-selective product. acs.org For instance, the reaction between ethyl β,β-di(pinacolato)boryl acrylate (B77674) and (E)-1,4-dibromobut-2-ene under copper catalysis results in the formation of a γ-selective product in moderate yield. acs.org A similar outcome is observed with (E)-1,4-dichlorobut-2-ene. acs.org

The table below summarizes representative nucleophilic substitution reactions involving isomers of dibromobutene (B8328900), illustrating the types of products formed.

ReactantNucleophileCatalyst/ConditionsProductYieldSource
(E)-1,4-dibromobut-2-eneEthyl β,β-di(pinacolato)boryl acrylateCuCl/PPh₃, K₃PO₄, THF, 60°CEthyl (E)-3-((E)-4-bromobut-2-en-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate45% acs.org
(E)-1,4-dibromobut-2-eneβ,β-diboryl acrylateCuCl/Xantphos, KOtBu, THFα-selective 3,3-di(pinacol)borylalkenoate- acs.org
1,4-dibromobut-2-eneBenzoxazole (B165842)-2-(Buta-1,3-dienyl)benzo[d]oxazole75% nih.gov

The functional groups introduced via substitution on the dibromobutene backbone can participate in subsequent intramolecular cyclization reactions to form ring structures. Research has shown that derivatives of the isomeric 1,4-dibromobut-2-ene are valuable starting materials for synthesizing cyclic and polycyclic compounds. For example, (E)-1,4-dibromobut-2-ene is a precursor in the synthesis of the natural product membranacin. beilstein-journals.org The synthesis involves creating a triene from the dibromo precursor, which then undergoes a permanganate-mediated oxidative cyclization to form a lactone, a key intermediate. beilstein-journals.org

In other transition-metal-mediated processes, a reaction starting with 1,4-dibromobut-2-ene and benzoxazole can lead to a conjugated diene product, which can be a precursor for further cyclizations. nih.gov These examples, while utilizing the 1,4-isomer, demonstrate the potential of the dibromobutene scaffold in constructing complex cyclic systems.

Diverse Nucleophile Compatibility and Product Formation

Elimination Reactions to Generate Unsaturated Systems

Under basic conditions, this compound can undergo elimination reactions. evitachem.com This type of reaction involves the removal of atoms or groups from adjacent carbon atoms to form a double bond. For alkyl halides, this typically involves the removal of a hydrogen and a halogen atom (dehydrohalogenation).

Zaitsev's rule predicts that in regioselective E1 or E2 elimination reactions, the major product will be the more stable, more highly substituted alkene. libretexts.org In the case of this compound, elimination of HBr could potentially lead to the formation of various butadienes or brominated dienes, depending on which hydrogen and bromine atoms are removed. The specific products would be influenced by the reaction conditions, particularly the base used. evitachem.comlibretexts.org

Metal-Catalyzed Coupling and Functionalization

Transition metal catalysis provides powerful tools for forming carbon-carbon bonds, and allylic bromides are excellent substrates for these transformations.

Copper-catalyzed asymmetric allylic alkylation (AAA) is a significant method for constructing stereogenic centers. beilstein-journals.orgd-nb.info This reaction has been explored with various allylic substrates and nucleophiles. nih.govrsc.org

Specific research into the copper-catalyzed allylic alkylation of β,β-diboryl acrylates with (E)-1,4-dibromobut-2-ene demonstrates the utility of this substrate in C-C bond formation. acs.org The reaction proceeds with high selectivity, favoring attack at the γ-position of the allylic system (an SN2' pathway) to generate functionalized borylated products. acs.orgacs.org The reaction is sensitive to the ligand used, with phosphoramidites often providing high levels of enantioselectivity in related systems. organic-chemistry.org

The table below details specific examples of copper-catalyzed allylic alkylation using (E)-1,4-dibromobut-2-ene.

SubstrateElectrophileCatalyst SystemKey FeatureProductSource
Ethyl β,β-di(pinacolato)boryl acrylate(E)-1,4-dibromobut-2-eneCuCl/PPh₃γ-selective couplingγ-substituted borylated dienoate acs.org
β,β-diboryl acrylate(E)-1,4-dibromobut-2-eneCuCl/Xantphosα-selective couplingα-substituted 3,3-di(pinacol)borylalkenoate acs.org

Transition metals, particularly palladium and rhodium, are widely used to catalyze cyclization reactions. nih.govfrontiersin.org The isomeric (E)-1,4-dibromobut-2-ene has been used as a starting material in synthetic routes involving metal-mediated oxidative cyclizations. beilstein-journals.org For instance, the total synthesis of membranacin utilizes a permanganate (B83412) oxidation of a triene derived from (E)-1,4-dibromobut-2-ene to afford a diastereoisomeric lactone. beilstein-journals.org Similarly, palladium-catalyzed reactions involving 1,4-dibromobut-2-ene have been shown to produce conjugated dienes, which are valuable precursors in more complex syntheses. nih.gov

Copper-Catalyzed Asymmetric Allylic Alkylation

Hydrogenation and Reduction Pathways

The hydrogenation of substituted butenes, including brominated variants, is a key transformation in organic synthesis. The stereochemistry of the starting alkene and the nature of the catalytic system significantly influence the stereochemical outcome of the product.

In the context of (E)-2,3-dibromobut-2-ene, a structurally related compound, hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst yields a racemic mixture of (2S,3S)-2,3-dibromobutane and (2R,3R)-2,3-dibromobutane. pearson.com This outcome is a result of the syn-addition of hydrogen to the double bond. doubtnut.com When a trans reactant undergoes syn-addition, it results in the formation of a dl or racemic mixture. doubtnut.com

While direct experimental data on the hydrogenation of this compound is not extensively detailed in the provided results, the principles of catalytic hydrogenation suggest that the reaction would proceed with the addition of hydrogen across the double bond. The specific stereochemical outcome would depend on the catalyst and reaction conditions employed. For instance, heterogeneous catalytic hydrogenation with transition metals like platinum or palladium typically involves syn-addition. doubtnut.com

Reduction of brominated compounds can also be achieved through electrochemical methods. In the case of 1,3-dibromides like endo-2,endo-6-dibromobornane, electrochemical reduction leads to the formation of both a cyclized product (tricyclene) and a fully reduced product (bornane). rsc.org The formation of the fully reduced product proceeds through a stepwise removal of the bromine atoms. rsc.org A similar stepwise reduction could be anticipated for this compound.

Table 1: Hydrogenation of Brominated Butene Derivatives
ReactantReagents and ConditionsProduct(s)Stereochemical OutcomeReference
(E)-2,3-dibromobut-2-eneH₂, Pd/C(2S,3S)-2,3-dibromobutane and (2R,3R)-2,3-dibromobutaneRacemic mixture (dl-pair) pearson.com
trans-2,3-Dibromobut-2-eneH₂ + Pt or Pddl or (+-) racemic-2,3-dibromobutanesyn-addition to a trans reactant doubtnut.com

Electrochemical Reactions Involving Brominated Dienes

Electrochemical methods offer an alternative pathway for the transformation of brominated dienes. The electrochemical carboxylation of 1,3-butadiene (B125203) can proceed through the in-situ generation of 1,4-dibromobut-2-ene. jchemlett.com In this process, the starting diene is first brominated at the anode, followed by carboxylation of the resulting dibromobutene at the cathode. jchemlett.com However, this reaction can be complicated by competing reductive debromodimerization and oligomerization of the 1,4-dibromobut-2-ene intermediate. jchemlett.com

The electrochemical reduction of 1,3-dibromides has been studied, revealing that the reaction can proceed via stepwise removal of the bromine atoms. rsc.org For example, the reduction of endo-2,endo-6-dibromobornane involves the formation of endo-2-bromobornane as an intermediate in the pathway to bornane. rsc.org This suggests that the electrochemical reduction of this compound could potentially lead to the formation of mono-brominated butenes as intermediates.

Table 2: Electrochemical Reactions of Brominated Dienes
Starting MaterialReaction TypeIntermediate(s)Key ObservationReference
1,3-ButadieneElectrochemical Dicarboxylation1,4-dibromobut-2-eneCompeting reductive debromodimerization and oligomerization of the intermediate. jchemlett.com
endo-2,endo-6-dibromobornaneElectrochemical Reductionendo-2-BromobornaneStepwise removal of bromo-groups. rsc.org

Polymerization and Isomerization Phenomena

Halogenated alkenes can serve as monomers in polymerization reactions. For instance, (E)-2,3-dibromo-2-butene-1,4-diol, a related compound, may initiate the polymerization of isocyanates and epoxides. nih.gov While direct evidence for the polymerization of this compound is not present in the search results, its structural features, including a double bond and reactive bromine atoms, suggest potential for polymerization under suitable conditions. (E)-1,4-dibromobut-2-ene is noted as being used in polymerization reactions. theoremchem.com

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. For (E)-1,3-dibromobut-2-ene, both ¹H and ¹³C NMR would be indispensable for confirming its constitution and stereochemistry.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, distinct signals would be expected for the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the carbon bearing a bromine atom would likely appear as a doublet in the upfield region of the spectrum.

Vinylic Protons (-CH=CH-): The two protons on the double bond would exhibit characteristic chemical shifts in the downfield region, typically between 5.0 and 7.0 ppm. Their coupling constant (J-value) would be crucial in confirming the (E)-stereochemistry (trans configuration), which generally results in a larger coupling constant (typically 12-18 Hz) compared to the corresponding (Z)-isomer.

Methylene Protons (-CH₂Br): The two protons of the bromomethyl group would likely appear as a doublet, coupled to the adjacent vinylic proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Four distinct signals would be expected for the four carbon atoms of this compound.

Methyl Carbon (-CH₃): The carbon of the methyl group would resonate at the highest field (lowest chemical shift).

Vinylic Carbons (-CH=CH-): The two sp²-hybridized carbons of the double bond would appear in the downfield region, typically between 100 and 140 ppm.

Brominated Carbon (-CBr): The carbon atom directly attached to the bromine atom would be significantly deshielded and appear at a lower field compared to a similar, unsubstituted carbon.

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group would also be deshielded due to the attached bromine atom.

A comprehensive analysis of both ¹H and ¹³C NMR spectra, including two-dimensional techniques like COSY and HSQC, would allow for the complete assignment of all proton and carbon signals, thus confirming the structure of this compound.

Expected ¹H and ¹³C NMR Data (Theoretical)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Expected Multiplicity
CH₃- ~1.8-2.5 ~20-30 Doublet
-CH= ~5.5-6.5 ~120-135 Multiplet
=CH-CH₂Br ~5.5-6.5 ~125-140 Multiplet

Note: These are estimated values and can vary based on the solvent and other experimental conditions. No specific experimental data has been found in the reviewed literature.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show absorption bands corresponding to the vibrations of its constituent bonds.

C=C Stretch: A weak to medium absorption band around 1650-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond.

C-H Stretch: Bands in the region of 2850-3100 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds in the methyl and vinylic groups.

C-Br Stretch: The carbon-bromine stretching vibrations would appear in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

=C-H Bend: Out-of-plane bending vibrations for the trans-alkene protons would be expected around 960-970 cm⁻¹, providing further evidence for the (E)-stereochemistry.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to IR spectroscopy. The C=C stretching vibration, which is often weak in the IR spectrum of symmetrically substituted alkenes, would be expected to show a strong signal in the Raman spectrum. The C-Br stretching vibrations would also be observable.

Note: No specific experimental IR or Raman spectra for this compound have been found in the reviewed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.

For this compound (C₄H₆Br₂), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 natural abundance). This would result in a cluster of peaks at m/z 212, 214, and 216 with a relative intensity ratio of approximately 1:2:1.

The fragmentation of the molecular ion would likely proceed through the loss of bromine atoms or other small neutral molecules. Common fragmentation pathways for halogenated compounds include the cleavage of the carbon-halogen bond.

Expected Fragmentation Pattern (Theoretical)

m/z Possible Fragment Ion
212, 214, 216 [C₄H₆Br₂]⁺ (Molecular Ion)
133, 135 [C₄H₆Br]⁺

Note: This is a simplified, theoretical fragmentation pattern. The actual mass spectrum may show more complex fragmentation. No specific experimental mass spectrum for this compound has been found in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. libretexts.org If this compound can be obtained as a suitable single crystal, this technique could provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, unequivocally confirming the (E)-stereochemistry. The first step, and often the most challenging, is to obtain a high-quality crystal of the material. libretexts.org

Note: There is no information in the reviewed scientific literature to indicate that an X-ray crystal structure of this compound has been determined.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), would be a suitable method for the analysis of the volatile this compound. It would allow for the separation of the (E)-isomer from its (Z)-isomer and other potential impurities. The retention time would be characteristic of the compound under specific chromatographic conditions (e.g., column type, temperature program).

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography could also be employed, particularly for the purification of this compound on a preparative scale. A reverse-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, would likely be effective. The separation of geometric isomers of brominated alkenes has been demonstrated using reverse-phase HPLC. vulcanchem.com

Note: While general chromatographic principles apply, specific methods for the analysis or purification of this compound are not detailed in the reviewed literature.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. nsps.org.ng This method calculates the electron density of a system to derive its energy and other properties. For (E)-1,3-dibromobut-2-ene, DFT can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional portrait of the molecule in its lowest energy state.

Table 1: Computed Molecular Properties for this compound

Property Value Source
Molecular Formula C₄H₆Br₂ PubChem nih.gov
Molecular Weight 213.90 g/mol PubChem nih.gov
IUPAC Name This compound PubChem nih.gov
Canonical SMILES C/C(=C\CBr)/Br PubChem nih.gov
InChI Key CXCKBPHWDONPBF-DUXPYHPUSA-N PubChem nih.gov
XLogP3-AA 2.3 PubChem nih.gov
Topological Polar Surface Area 0 Ų PubChem nih.gov
Heavy Atom Count 6 PubChem nih.gov
Rotatable Bond Count 1 PubChem nih.gov

Note: This data is computationally generated and sourced from the PubChem database.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that govern reaction rates. smu.edursc.org For this compound, such modeling could elucidate the mechanisms of reactions like nucleophilic substitution at the allylic or vinylic positions, or addition reactions across the double bond.

Prediction of Reactivity and Selectivity Parameters

The prediction of chemical reactivity is a major application of computational chemistry. nih.gov By calculating parameters derived from the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can gain insight into a molecule's behavior as an electrophile or nucleophile. nsps.org.ng The distribution of electrostatic potential on the molecular surface can identify sites susceptible to nucleophilic or electrophilic attack.

For this compound, the bromine atoms are electron-withdrawing, influencing the electron density of the carbon backbone and the double bond. Computational tools can precisely quantify these effects. epa.gov While specific published data for this compound is scarce, studies on isomers suggest that stereochemistry plays a crucial role in reactivity. For example, in (2Z)-1,2-dibromobut-2-ene, the proximity of the bromine atoms can introduce steric hindrance that slows certain reaction mechanisms compared to the (E)-isomer, an effect that can be quantified through transition-state simulations. Similar computational analyses would be invaluable for predicting the reactivity of this compound and comparing it to its various isomers.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics and stability. tandfonline.com This technique is particularly useful for large, flexible molecules.

Applications in Complex Organic Synthesis and Materials Science

Building Block for Multifunctional Organic Molecules

(E)-1,3-dibromobut-2-ene serves as a useful intermediate in organic synthesis. Current time information in Bangalore, IN. Its utility as a building block stems from the presence of two distinct carbon-bromine bonds with different chemical reactivities. The bromine atom at the C3 position is vinylic, attached to an sp2-hybridized carbon of the double bond, while the bromine at the C1 position is allylic, situated on an sp3-hybridized carbon adjacent to the double bond.

This structural difference allows for potential selective reactions. The vinylic bromine can act as a leaving group in transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, which are fundamental for constructing complex molecular frameworks. The allylic bromide, being more susceptible to nucleophilic substitution (SN2) reactions, provides another handle for introducing diverse functional groups. This dual reactivity makes this compound a candidate for the controlled, stepwise synthesis of multifunctional organic molecules.

Intermediates in the Synthesis of Biologically Active Compounds

The compound this compound is documented as a chemical intermediate related to the synthesis of pharmaceuticals. Current time information in Bangalore, IN. Specifically, it is listed by chemical suppliers as an impurity associated with the manufacturing of Linagliptin. veeprho.compharmaffiliates.com Linagliptin is a highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. cbijournal.comnih.gov The identification of this compound as a process-related impurity is crucial for ensuring the quality control and safety of the final active pharmaceutical ingredient. nih.gov While published industrial syntheses of Linagliptin primarily utilize precursors like 1-bromo-2-butyne, the presence of this compound as a known related substance underscores its relevance in the landscape of pharmaceutical manufacturing. nih.govpatsnap.compatsnap.com

Table 2: Biologically Active Compound Associated with this compound

Compound Name Classification Relevance
Linagliptin DPP-4 Inhibitor (Antidiabetic drug) This compound is a known process-related impurity. veeprho.compharmaffiliates.comnih.gov

Precursors for Chiral Ligands and Catalysts

The development of efficient chiral ligands is a cornerstone of modern asymmetric catalysis, a field recognized with a Nobel Prize in 2001 for its importance in producing enantiomerically pure compounds. nankai.edu.cn "Privileged chiral catalysts" are those derived from a select few core structures that prove effective across a wide range of reactions. nankai.edu.cn

This compound possesses intrinsic features that make it a theoretical candidate for the synthesis of novel chiral ligands. The molecule is itself chiral, containing a stereocenter at the C1 carbon bonded to a bromine atom. Furthermore, the presence of two chemically distinct bromine atoms (allylic and vinylic) offers the potential for selective, stepwise functionalization. This could allow for the introduction of different coordinating groups to create unique ligand architectures. While the use of related compounds like (E)-1,4-dibromobut-2-ene for synthesizing chiral macrocycles has been explored, the specific application of this compound as a precursor for chiral ligands is not yet a well-documented area of research. mdpi.comnih.gov Its structure, however, suggests an untapped potential for this application.

Role in Polymer Chemistry and Macromolecular Synthesis

In polymer science, di-halogenated alkenes can serve as monomers or cross-linking agents in various polymerization reactions. For example, related isomers like 1,4-dibromobut-2-ene have been utilized in the synthesis of azlactone-functionalized vinyl cyclopropanes, which are precursors for radical ring-opening polymerization. rsc.org However, a specific role for this compound in polymer chemistry and macromolecular synthesis is not prominently described in the available scientific literature. Its structure, containing a polymerizable double bond and reactive bromide groups, theoretically allows for its participation in polymerization processes, but this remains an area to be explored.

Future Research Directions for E 1,3 Dibromobut 2 Ene

Development of Dedicated Stereocontrolled Synthesis Routes

Currently, the synthesis of (E)-1,3-dibromobut-2-ene often relies on the bromination of 1,3-butadiene (B125203), which can lead to a mixture of isomers. evitachem.com Future research should focus on the development of highly stereoselective synthetic methods to produce the (E)-isomer with high purity. This could involve:

Catalyst-controlled bromination: Investigating novel catalysts that can direct the stereochemical outcome of the addition of bromine to butadiene or other suitable precursors.

Stereospecific routes from alternative precursors: Exploring synthetic pathways starting from stereodefined precursors, such as (E)-but-2-ene-1,4-diol, where the stereochemistry is set early in the sequence. ontosight.ai

Isomerization studies: Developing efficient methods to isomerize the corresponding (Z)-isomer to the desired (E)-isomer, potentially using photochemical or catalytic approaches.

A reliable and high-yielding stereocontrolled synthesis is paramount for enabling the broader applications of this compound in complex molecule synthesis where stereochemistry is critical.

Comprehensive Exploration of Unique Reactivity Pathways

The presence of two bromine atoms at allylic and vinylic positions suggests a rich and varied reactivity profile for this compound that is yet to be fully explored. Future investigations should systematically probe its behavior in a wide range of chemical transformations.

Key areas for exploration include:

Selective Nucleophilic Substitution: A detailed study of the differential reactivity of the two bromine atoms towards various nucleophiles. Research could focus on controlling which bromine atom is substituted by tuning reaction conditions (e.g., solvent, temperature, nature of the nucleophile) to achieve regioselective functionalization.

Cross-Coupling Reactions: Expanding the scope of palladium, copper, and nickel-catalyzed cross-coupling reactions to introduce a diverse array of substituents. nih.govacs.org This would enable the synthesis of complex dienes and polyenes with defined stereochemistry.

Cycloaddition Reactions: Investigating the participation of the diene system in Diels-Alder and other cycloaddition reactions. The electron-withdrawing nature of the bromine atoms may influence the reactivity and selectivity of these transformations.

Radical Reactions: Exploring the utility of this compound in radical-mediated processes, which could offer novel pathways for C-C and C-heteroatom bond formation.

A thorough understanding of these reactivity pathways will significantly broaden the synthetic utility of this compound.

Advanced Mechanistic Elucidation Specific to the 1,3-Dibromo-2-ene Motif

To fully harness the synthetic potential of this compound, a deep understanding of the mechanisms governing its reactions is essential. Future research should employ a combination of experimental and computational methods to elucidate the intricate details of its reactivity.

Potential research avenues include:

Computational Modeling: Utilizing density functional theory (DFT) and other computational tools to model reaction pathways, predict transition state geometries, and rationalize observed selectivities. acs.orgbeilstein-journals.org This can provide invaluable insights into the factors controlling the outcome of reactions.

Kinetic Studies: Performing detailed kinetic analyses of key reactions to determine rate laws and activation parameters. This information is crucial for understanding reaction mechanisms and for optimizing reaction conditions.

In-situ Spectroscopic Analysis: Employing techniques such as NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and a more complete picture of the reaction progress.

These advanced mechanistic studies will not only provide fundamental knowledge but also guide the rational design of new synthetic methods.

Integration into Novel Catalytic Cycles

The unique structure of this compound makes it an intriguing candidate for incorporation into novel catalytic cycles. Its ability to potentially act as a linchpin in tandem or cascade reactions opens up exciting possibilities for the efficient construction of complex molecular architectures.

Future research in this area could focus on:

Metathesis Reactions: Investigating its participation in ring-closing, cross, and ene-yne metathesis reactions to construct carbocyclic and heterocyclic frameworks. nih.gov

Catalytic Asymmetric Transformations: Designing chiral catalysts that can interact with the prochiral faces of the double bond to effect enantioselective transformations.

Tandem Reaction Design: Developing one-pot procedures where this compound undergoes a sequence of reactions, such as a substitution followed by a cyclization, to rapidly build molecular complexity.

The development of such catalytic processes would represent a significant advance in synthetic efficiency and sustainability.

Design and Synthesis of Derivatives with Targeted Functionalities

The bromine atoms in this compound serve as versatile handles for the introduction of a wide range of functional groups. This opens the door to the design and synthesis of novel derivatives with specific, targeted properties for applications in materials science, agrochemicals, and pharmaceuticals.

Promising areas for the development of new derivatives include:

Heterocyclic Synthesis: Utilizing this compound as a precursor for the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles through cyclization reactions. researchgate.netwikipedia.org

Polymer Chemistry: Incorporating the 1,3-dibromo-2-ene unit into polymer backbones or as pendant groups to create materials with tailored thermal, optical, or electronic properties.

Biologically Active Molecules: Using the scaffold of this compound to synthesize analogs of known biologically active compounds or to create new chemical entities for screening in drug discovery programs. nih.govgoogle.com For instance, organobromine compounds are known to possess antimicrobial and antifungal properties. ontosight.ai

The systematic exploration of new derivatives will undoubtedly lead to the discovery of molecules with valuable and unforeseen applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-1,3-dibromobut-2-ene with high stereochemical purity?

  • Methodological Answer : The compound can be synthesized via radical bromination of butadiene derivatives or elimination reactions of vicinal dibromides. For stereochemical control, radical bromination in non-polar solvents (e.g., CCl₄) at low temperatures (0–5°C) minimizes isomerization. Gas chromatography (GC) or chiral HPLC should be used to verify purity, with nuclear magnetic resonance (NMR) confirming the (E)-configuration via coupling constants (J values) between vinylic protons .

Q. How can researchers confirm the (E)-configuration of 1,3-dibromobut-2-ene using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : The coupling constant (J) between the two vinylic protons in the (E)-isomer typically ranges from 12–16 Hz due to trans-diaxial coupling.
  • IR Spectroscopy : Absence of peaks in the 650–750 cm⁻¹ region rules out the (Z)-isomer, which exhibits C-Br stretching vibrations in this range.
  • X-ray Crystallography : Definitive confirmation requires single-crystal analysis to visualize spatial arrangement .

Q. What solvent systems are ideal for studying the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states. Kinetic studies should track reaction progress via UV-Vis spectroscopy or GC-MS, with temperature-controlled setups to isolate solvent effects. Solvent-free conditions under microwave irradiation may also reduce side reactions .

Advanced Research Questions

Q. How can researchers address contradictions in kinetic data during the elimination reactions of this compound?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., E2 vs. E1 mechanisms). To resolve this:

  • Perform isotopic labeling (e.g., deuterated substrates) to trace hydrogen abstraction patterns.
  • Use computational modeling (DFT) to compare activation energies of proposed mechanisms.
  • Validate with variable-temperature NMR to detect intermediate carbocations in E1 pathways .

Q. What strategies mitigate challenges in characterizing transient intermediates formed during this compound photochemical reactions?

  • Methodological Answer :

  • Time-Resolved Spectroscopy : Femtosecond UV-Vis or transient absorption spectroscopy captures short-lived intermediates.
  • Cryogenic Trapping : Quench reactions at liquid nitrogen temperatures (-196°C) to stabilize intermediates for FTIR or ESR analysis.
  • Computational Support : DFT simulations predict intermediate structures and transition states, aligning spectral data with theoretical models .

Q. How should researchers design experiments to analyze steric and electronic effects on the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : Compare reactivity with bulky ligands (e.g., P(t-Bu)₃) vs. smaller ligands (e.g., PPh₃) in palladium-catalyzed couplings.
  • Electronic Effects : Introduce electron-withdrawing/donating substituents on coupling partners and monitor rate constants via kinetic profiling.
  • Statistical Analysis : Use multivariate regression to quantify contributions of steric/electronic parameters to regioselectivity .

Data Analysis & Interpretation

Q. What statistical methods are recommended for reconciling discrepancies in quantitative NMR data for this compound?

  • Methodological Answer :

  • Apply Grubbs’ test to identify outliers in integration values.
  • Use principal component analysis (PCA) to correlate variations in solvent purity, temperature, and instrument calibration.
  • Cross-validate with external standards (e.g., ERETIC2 for absolute quantification) .

Q. How can researchers optimize reproducibility in catalytic applications of this compound?

  • Methodological Answer :

  • Control Experiments : Repeat reactions under inert atmospheres (Ar/glovebox) to exclude oxygen/moisture interference.
  • DoE (Design of Experiments) : Use factorial designs to test interactions between catalyst loading, solvent, and temperature.
  • Machine Learning : Train models on historical data to predict optimal reaction conditions .

Tables for Key Data

Property Value/Method Reference
Stereochemical Purity ≥98% (via chiral HPLC)
¹H NMR (CDCl₃) δ 5.85 (dd, J = 15.2 Hz), δ 4.20 (m)
Thermal Stability Decomposes at >200°C (DSC analysis)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.